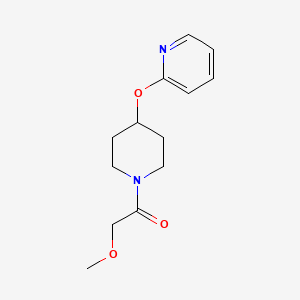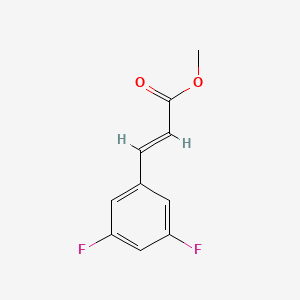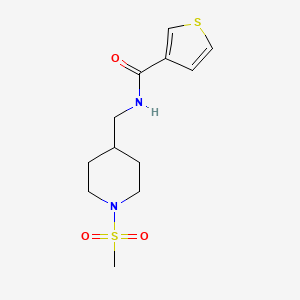![molecular formula C23H14F2N2OS2 B2545866 4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 1114632-06-2](/img/no-structure.png)
4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H14F2N2OS2 and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Researchers have synthesized and evaluated derivatives similar to the specified compound for their antimicrobial properties. These derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting their potential as broad-spectrum antimicrobial agents. For instance, a series incorporating the thiazolidin-4-one moiety clubbed with quinazolinone demonstrated substantial antimicrobial effectiveness, suggesting a promising avenue for developing new antimicrobial drugs (A. Deep et al., 2013).
Anticancer Evaluation
Compounds related to 4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one have been assessed for their anticancer potential. Certain derivatives demonstrated significant anticancer activity against human colon cancer cell lines, surpassing the efficacy of standard treatments like 5-fluorouracil. This indicates the potential of these compounds in cancer therapy, particularly for colon cancer (A. Deep et al., 2013).
Antifungal Activity
Novel derivatives containing quinazolinone moieties have shown promising antifungal activities, with certain compounds exhibiting better efficacy than commercial fungicides against various fungi. This suggests their potential application in addressing fungal infections and diseases in agriculture and medicine (Boren Yan et al., 2016).
Anti-inflammatory and Analgesic Activities
Further exploration into derivatives of quinazolinone has revealed compounds with significant anti-inflammatory and analgesic activities. Such compounds could offer new pathways for the development of treatments for inflammatory conditions and pain management (Osarumwense Peter Osarodion, 2023).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 3-fluorobenzaldehyde with 3-fluoroaniline to form 3-(3-fluorophenyl)prop-2-en-1-amine. This intermediate is then reacted with 2-aminothiophenol to form the thiazoloquinazolinone ring system. The final step involves the introduction of a thioxo group at position 1 of the thiazoloquinazolinone ring system using Lawesson's reagent.", "Starting Materials": [ "3-fluorobenzaldehyde", "3-fluoroaniline", "2-aminothiophenol", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 3-fluorobenzaldehyde with 3-fluoroaniline using a suitable condensing agent to form 3-(3-fluorophenyl)prop-2-en-1-amine.", "Step 2: Reaction of 3-(3-fluorophenyl)prop-2-en-1-amine with 2-aminothiophenol in the presence of a suitable catalyst to form the thiazoloquinazolinone ring system.", "Step 3: Introduction of a thioxo group at position 1 of the thiazoloquinazolinone ring system using Lawesson's reagent." ] } | |
| 1114632-06-2 | |
Molecular Formula |
C23H14F2N2OS2 |
Molecular Weight |
436.49 |
IUPAC Name |
3-(3-fluorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H14F2N2OS2/c24-16-7-3-5-14(11-16)13-26-21-20(15-6-4-8-17(25)12-15)30-23(29)27(21)19-10-2-1-9-18(19)22(26)28/h1-12H,13H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)F)CC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)


![1-(1-Adamantyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2545791.png)



![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)



![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)
